molecular formula C27H40O3 B1668217 Calcipotriol CAS No. 112965-21-6

Calcipotriol

Cat. No.: B1668217
CAS No.: 112965-21-6
M. Wt: 412.6 g/mol
InChI Key: LWQQLNNNIPYSNX-HBOIQHEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Calcipotriol, also known as calcipotriene, is a synthetic derivative of calcitriol or Vitamin D . The primary target of this compound is the Vitamin D receptor (VDR) . The VDR is found on the cells of many different tissues including the thyroid, bone, kidney, and T cells of the immune system . It has been shown that this compound has comparable affinity with calcitriol for the VDR .

Mode of Action

It has been shown to have comparable affinity with calcitriol for the vdr while being less than 1% the activity in regulating calcium metabolism . T cells, which are known to play a role in psoriasis, are believed to undergo modulation of gene expression with binding of this compound to the VDR . This modulation is thought to affect gene products related to cell differentiation and proliferation .

Biochemical Pathways

This compound affects the biochemical pathways related to cell differentiation and proliferation . It has been shown to inhibit cell growth and development without any evidence of harmful effects to the cell itself . This inhibition of cell growth reverses the number of abnormal cells which are found in patients with psoriasis .

Pharmacokinetics

This compound’s metabolism following systemic uptake is rapid, and occurs via a similar pathway to the natural hormone . The primary metabolites are much less potent than the parent compound . The active form of the vitamin, 1,25-dihydroxy vitamin D3 (calcitriol), is known to be recycled via the liver and excreted in the bile . The bioavailability of this compound is reported to be 5 to 6% .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of gene expression related to cell differentiation and proliferation . This leads to the reduction of keratinocyte proliferation and the induction of keratinocyte differentiation . These effects are thought to reverse the number of abnormal cells found in patients with psoriasis .

Action Environment

Environmental factors such as exposure to excessive natural or artificial light can influence the action of this compound due to its potential to cause photosensitivity . Therefore, caution is advised when using this compound in environments with high exposure to light .

Biochemical Analysis

Biochemical Properties

Calcipotriene plays a significant role in biochemical reactions by interacting with the vitamin D receptor (VDR), a member of the steroid/thyroid hormone receptor family . Upon binding to VDR, calcipotriene forms a complex that translocates to the nucleus, where it modulates the expression of genes involved in cell proliferation and differentiation . This interaction is crucial for its therapeutic effects in psoriasis, as it helps to normalize the growth of skin cells .

Cellular Effects

Calcipotriene exerts various effects on different cell types and cellular processes. In keratinocytes, the predominant cell type in the epidermis, calcipotriene inhibits proliferation and promotes differentiation . This is achieved through the modulation of cell signaling pathways, including the inhibition of the Th17 pathway and reduction of IL-17 production, which are critical in the pathogenesis of psoriasis . Additionally, calcipotriene influences gene expression by binding to VDR, leading to changes in the transcription of genes involved in cellular metabolism and immune responses .

Molecular Mechanism

The molecular mechanism of calcipotriene involves its binding to VDR with high affinity, similar to calcitriol . This binding initiates a cascade of events, including the recruitment of coactivators and the formation of a transcriptional complex that regulates gene expression . Calcipotriene’s effects on gene expression result in the inhibition of keratinocyte proliferation and the promotion of their differentiation . Furthermore, calcipotriene modulates the immune response by affecting the activity of T cells and dendritic cells, reducing the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcipotriene have been observed to change over time. Studies have shown that calcipotriene is stable under normal storage conditions and retains its efficacy over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that calcipotriene maintains its ability to inhibit keratinocyte proliferation and promote differentiation over time . In vivo studies have shown that long-term treatment with calcipotriene can prolong remission and reduce relapses in patients with psoriasis .

Dosage Effects in Animal Models

The effects of calcipotriene vary with different dosages in animal models. Studies have shown that low to moderate doses of calcipotriene are effective in reducing the symptoms of psoriasis without causing significant adverse effects . High doses of calcipotriene can lead to hypercalcemia, a condition characterized by elevated levels of calcium in the blood . This highlights the importance of careful dosage management to avoid toxic or adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

Calcipotriene is metabolized primarily in the liver through a pathway similar to that of natural vitamin D . The primary metabolites of calcipotriene are much less potent than the parent compound, which helps to minimize systemic side effects . The metabolism of calcipotriene involves the conversion to inactive metabolites that are excreted via the biliary route . This metabolic pathway ensures that calcipotriene remains effective as a topical treatment with minimal systemic exposure .

Transport and Distribution

Calcipotriene is transported and distributed within cells and tissues through its interaction with VDR . Upon binding to VDR, the calcipotriene-VDR complex translocates to the nucleus, where it exerts its effects on gene expression . The distribution of calcipotriene within the skin is facilitated by its formulation in topical preparations, which enhances its penetration and bioavailability . This targeted distribution helps to maximize its therapeutic effects while minimizing systemic absorption .

Subcellular Localization

The subcellular localization of calcipotriene is primarily within the nucleus, where it interacts with VDR to regulate gene expression . The targeting of calcipotriene to the nucleus is facilitated by the presence of nuclear localization signals on VDR . This localization is crucial for its activity, as it allows calcipotriene to modulate the transcription of genes involved in cell proliferation, differentiation, and immune responses . Additionally, post-translational modifications of VDR may influence the subcellular localization and activity of the calcipotriene-VDR complex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcipotriol involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

In industrial settings, this compound is often produced using solid lipid nanoparticles (SLNs) to enhance its stability and bioavailability. The preparation of this compound SLNs involves encapsulating the drug in solid lipids, which improves its cutin permeability, slow release, and targeting effect . The stability of this compound SLNs is maintained at low temperatures (around 4°C) and away from light .

Chemical Reactions Analysis

Types of Reactions

Calcipotriol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Calcipotriol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Calcipotriol is compared with other vitamin D analogs, such as:

Uniqueness of this compound

This compound is unique in its ability to treat psoriasis without significantly affecting calcium metabolism, unlike calcitriol . This makes it a safer option for long-term use in patients with psoriasis .

Properties

The precise mechanism of calcipotriol in remitting psoriasis is not well-understood, however, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis and are believed to undergo modulation of gene expression with binding of calcipotriol to the VDR. This modulation is thought to affect gene products related to cell differentiation and proliferation.

CAS No.

112965-21-6

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

IUPAC Name

5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,25?,26?,27-/m1/s1

InChI Key

LWQQLNNNIPYSNX-HBOIQHEKSA-N

Isomeric SMILES

CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Appearance

Solid powder

112965-21-6

physical_description

Solid

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

1.35e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,24(OH)2-22-ene-24-cyclopropyl D3
calcipotriene
calcipotriol
Daivonex
Dovonex
Enstilar
heximar win care
MC 903
MC-903
PRI-2205
Psorcutan
Sorilux

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcipotriol
Reactant of Route 2
Calcipotriol
Reactant of Route 3
Calcipotriol
Reactant of Route 4
Calcipotriol
Reactant of Route 5
Calcipotriol
Reactant of Route 6
Calcipotriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.